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molecular formula C7H8N4 B573087 Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine CAS No. 1313726-09-8

Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Cat. No. B573087
M. Wt: 148.169
InChI Key: AHXNAGGDXDKASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987269B2

Procedure details

To a solution of pyrazolo[1,5-a]pyrimidine-5-carbonitrile (2-2) (620 mg, 4.31 mmol) in NH3 in MeOH (5 mL) was added Raney Ni (100 mg). The reaction mixture was stirred at room temperature for 3 h under H2. The mixture was filtered, and the filtrate was concentrated to afford the title compound (600 mg). MS (m/z): 149 (M+1)+.
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([C:10]#[N:11])=[N:9][C:4]2=[CH:3][CH:2]=1>N.CO.[Ni]>[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([CH2:10][NH2:11])=[N:9][C:4]2=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
N1=CC=C2N1C=CC(=N2)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C2N1C=CC(=N2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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